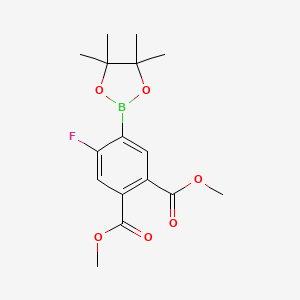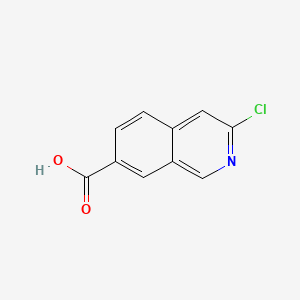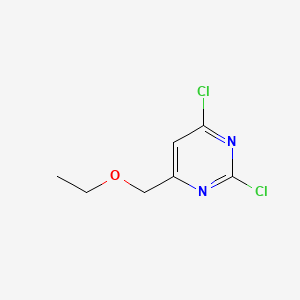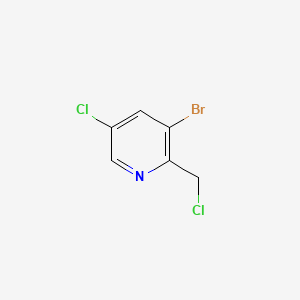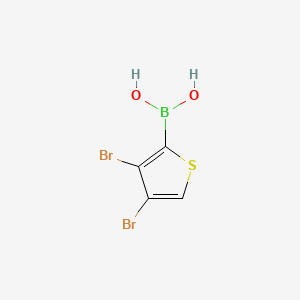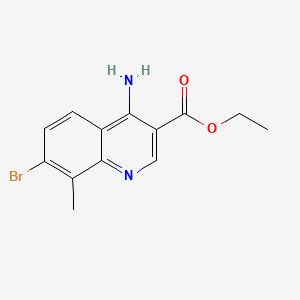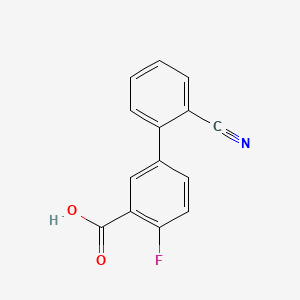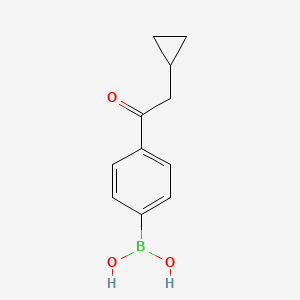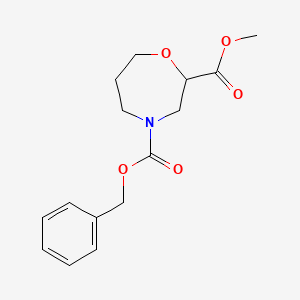
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride: is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that includes an isoindoline ring system, which is often found in bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride typically involves the reduction of a precursor compound, such as an isoindoline derivative, followed by the introduction of a methanol group. Common reagents used in this process include reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: In biological research, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride is studied for its potential effects on cellular processes and its role as a building block for bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, benefiting from its reactivity and structural features.
Wirkmechanismus
The mechanism by which ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline ring system allows it to fit into binding sites on these targets, potentially modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
- ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)ethanol
- ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)propanol
Comparison: Compared to its analogs, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride offers unique reactivity due to the presence of the methanol group. This functional group allows for a wider range of chemical modifications, making the compound more versatile in synthetic applications. Additionally, the hydrochloride salt form enhances its solubility in aqueous solutions, which is advantageous for biological and medicinal research.
Eigenschaften
CAS-Nummer |
1212106-97-2 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.241 |
IUPAC-Name |
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
HKTBIXJIDRLJOD-DTWKUNHWSA-N |
SMILES |
C1CCC2(CNCC2C1)CO |
Synonyme |
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


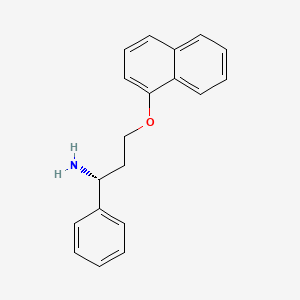
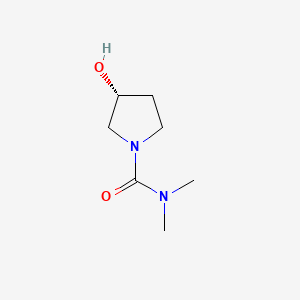
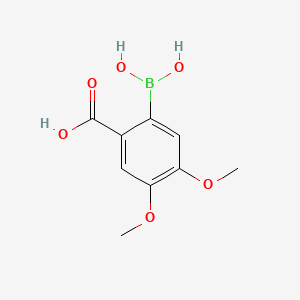
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
